3'-Methyl-4-dimethylaminoazobenzene

DNA adduct formation hepatocarcinogen activation in vivo covalent binding

Generic aminoazo dyes risk irreproducible tumor induction due to variable carcinogenic potency among structural analogs. 3'-Me-DAB (CAS 55-80-1) is the validated reference standard for rat hepatocarcinogenesis (TD50 3.28 mg/kg/day), delivering: • 6-9× greater hepatic DNA binding than non-carcinogenic 2-methyl & 3'-trifluoromethyl analogs • Unique ultrastructural lesion profile (ER dispersal, nucleolar segregation) absent in non-carcinogenic diethylamino analog 3'-MeDEAB • 2.5-fold lower Ames mutagenicity than OAT-enables dissection of non-genotoxic (epigenetic) carcinogenesis pathways Supplied with full COA. Global shipping available.

Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
CAS No. 55-80-1
Cat. No. B1195842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Methyl-4-dimethylaminoazobenzene
CAS55-80-1
Synonyms3' Methyl 4 dimethylaminoazobenzene
3'-Methyl-4-dimethylaminoazobenzene
Dimethyl-p-(m-tolylazo)aniline
MeDAB
Methyldimethylaminoazobenzene
Molecular FormulaC15H17N3
Molecular Weight239.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N(C)C
InChIInChI=1S/C15H17N3/c1-12-5-4-6-14(11-12)17-16-13-7-9-15(10-8-13)18(2)3/h4-11H,1-3H3
InChIKeyLVTFSVIRYMXRSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.67e-06 M
In water, 0.4 mg/l @ 25 °C
0.4 [ug/mL]

3'-Methyl-4-dimethylaminoazobenzene: Rodent Hepatocarcinogen


3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB, CAS 55-80-1) is a synthetic aminoazo dye belonging to the azobenzene class. It is structurally characterized by a dimethylamino group at the 4-position of one phenyl ring and a methyl substituent at the 3'-position of the other . Unlike the parent compound 4-dimethylaminoazobenzene (DAB), the 3'-methyl substitution profoundly alters biological activity, conferring potent and reproducible hepatocarcinogenicity in rats . The compound is utilized primarily as a chemical probe in experimental hepatocarcinogenesis, where its well-defined metabolic activation pathway and organ-specific tumor induction make it a reference standard for mechanistic studies and chemoprevention screening .

3'-Me-DAB vs. Generic Aminoazo Dyes


Aminoazo dyes sharing the 4-dimethylaminoazobenzene scaffold exhibit strikingly divergent carcinogenic and genotoxic profiles depending on the position and nature of ring substituents. The 3'-methyl substitution is not a passive structural modification; it dramatically increases hepatic DNA binding and alters the balance between genotoxic and non-genotoxic mechanisms relative to unsubstituted DAB, 2-methyl isomers, or diethylamino analogs . Consequently, selecting a generic aminoazo dye based solely on scaffold similarity risks irreproducible tumor induction, incorrect mechanistic interpretation, and wasted experimental resources. The quantitative evidence below demonstrates precisely where 3'-methyl-4-dimethylaminoazobenzene differs from its closest comparators.

Quantitative Comparison: 3'-Me-DAB vs. Analogs


In Vivo Hepatic DNA Binding vs. Non-Carcinogenic Analogs

The covalent binding of metabolites of 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB) to rat liver DNA in vivo was quantified against two non-carcinogenic structural analogs. 3'-Me-DAB binding was 6 times greater than that of 2-methyl-4-dimethylaminoazobenzene and 9 times greater than that of 3'-trifluoromethyl-4-dimethylaminoazobenzene . This demonstrates that the 3'-methyl group is a critical determinant of metabolic activation leading to DNA adduct formation, whereas the 2-methyl or 3'-trifluoromethyl substitutions ablate this property.

DNA adduct formation hepatocarcinogen activation in vivo covalent binding

Hepatocarcinogenicity in Suckling Mice vs. OAT

In a direct head-to-head experiment, suckling mice were administered equimolar doses of 3'-Me-DAB or ortho-aminoazotoluene (OAT). The number of neoplastic lesions in the liver was 3 times higher after 3'-Me-DAB treatment than after OAT . This quantifies the superior hepatocarcinogenic potency of 3'-Me-DAB in a neonatal model, despite OAT being the reference mouse-specific hepatocarcinogen.

neonatal carcinogenesis liver tumor induction aminoazo dye comparative potency

Mutagenicity-Carcinogenicity Discordance

In the Ames Salmonella typhimurium assay (TA-98 strain) with hepatic S9 activation, 3'-Me-DAB—the most potent hepatocarcinogen among tested aminoazo compounds—induced approximately 2.5 times fewer revertant colonies than the weakly carcinogenic ortho-aminoazotoluene (OAT) and produced a mutation frequency identical to that of the completely non-carcinogenic N,N-diethyl-4-aminoazobenzene (DEB) . This quantitative discordance between mutagenic and carcinogenic potency indicates that 3'-Me-DAB operates substantially through a non-genotoxic mechanism of hepatocarcinogenesis.

Ames test genotoxicity vs carcinogenicity non-genotoxic carcinogenesis

Carcinogenic Potency and Sex Selectivity

The Carcinogenic Potency Database (CPDB) reports a TD50 of 3.28 mg/kg/day for 3'-Me-DAB in male rats (liver target) , compared to a TD50 of 3.31 mg/kg/day for the parent compound 4-dimethylaminoazobenzene (DAB) in female rats (liver target) . Although the numerical TD50 values are nearly identical, the sex-specificity differs: 3'-Me-DAB carcinogenicity is established in male rats, while DAB carcinogenicity is documented in female rats. This sex-dependent susceptibility is a critical experimental design parameter.

TD50 carcinogenic potency database rat hepatocarcinogen potency ranking

Ultrastructural Hepatocyte Damage vs. Diethylamino Analog

Male Leeds strain rats were fed a diet containing 0.06% 3'-Me-DAB or an equimolar level of the non-carcinogenic analog 3'-methyl-4-diethylaminoazobenzene (3'-MeDEAB) for up to 26 weeks. Electron microscopy revealed that 3'-Me-DAB induced early dispersal and reduction of the rough endoplasmic reticulum, nucleolar segregation, proliferation of smooth ER, mitochondrial abnormalities, bile canalicular dilatation, Golgi atrophy, and increased lysosomes. In contrast, 3'-MeDEAB effects were largely confined to smooth ER proliferation . The rough ER lesion is proposed as a specific ultrastructural marker of hepatocarcinogen action.

hepatocyte ultrastructure rough endoplasmic reticulum lesion carcinogen-specific subcellular changes

Species Specificity in Hepatocarcinogenesis

3'-Me-DAB is characterized as a rat-specific hepatocarcinogen, producing liver tumors efficiently in rats but exhibiting a distinct response pattern in mice . In contrast, the closely related aminoazo dye ortho-aminoazotoluene (OAT) is a mouse-specific hepatocarcinogen. This species divergence is not merely qualitative; in suckling mice, 3'-Me-DAB still induces liver neoplastic lesions at 3-fold higher frequency than OAT, indicating that even in the non-canonical species, it retains significant carcinogenic activity . Researchers targeting rat hepatocarcinogenesis models should therefore select 3'-Me-DAB over OAT.

species-specific carcinogenesis rat vs mouse hepatocarcinogen selectivity

Recommended Use Cases for 3'-Me-DAB


Rat Hepatocarcinogenesis Bioassays

3'-Me-DAB is the validated standard for inducing liver tumors in male rats, with a well-documented TD50 of 3.28 mg/kg/day . Its rat-specific tropism ensures that protocols designed around this compound will produce consistent hepatocellular carcinoma and cholangiofibrosis, unlike mouse-specific OAT which fails in rat models . This makes 3'-Me-DAB the definitive choice for chemoprevention studies, initiation-promotion protocols, and carcinogen metabolism research in the rat.

Non-Genotoxic Hepatocarcinogenesis Studies

Despite being the most potent hepatocarcinogen among aminoazo dyes, 3'-Me-DAB exhibits 2.5-fold lower mutagenicity in the Ames test than weakly carcinogenic OAT and mutagenicity equivalent to non-carcinogenic DEB . This establishes 3'-Me-DAB as a prime chemical probe for dissecting non-genotoxic (epigenetic) pathways of liver carcinogenesis, including oxidative stress, cell proliferation, and gap junctional intercellular communication, where genotoxic confounders are undesirable.

Subcellular Pathology & Biomarker Discovery

3'-Me-DAB uniquely induces a characteristic suite of ultrastructural lesions—rough ER dispersal, nucleolar segregation, mitochondrial abnormalities—that are absent in the non-carcinogenic diethylamino analog 3'-MeDEAB . This specificity enables early detection of carcinogen-induced hepatocyte injury and provides a phenotypic screening platform for compounds that may prevent or reverse these preneoplastic changes.

DNA Adduct and Metabolic Activation Studies

3'-Me-DAB covalently binds to rat liver DNA 6 to 9 times more extensively than its non-carcinogenic 2-methyl and 3'-trifluoromethyl analogs . This quantitative superiority makes it the compound of choice for investigations of cytochrome P450-mediated N-oxidation, sulfotransferase-dependent activation, and DNA adduct repair kinetics, where high adduct yield is required for sensitive detection and dose-response modeling.

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